molecular formula C11H9BrO3 B8303328 (2-Bromo-1-oxoindan-4-yl)acetic acid

(2-Bromo-1-oxoindan-4-yl)acetic acid

Cat. No. B8303328
M. Wt: 269.09 g/mol
InChI Key: DCIJSRSJZBCPKJ-UHFFFAOYSA-N
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Patent
US05990108

Procedure details

The (2-bromo-1-oxoindan-4-yl)acetic acid can be obtained in the following manner: 4 ml of hydrobromic acid at 47% are added to a solution of 38 g of (1-oxoindan-4-yl)acetic acid in 800 ml of acetic acid. 11 ml of bromine are added dropwise and over 10 minutes to this solution cooled to a temperature close to 15° C. and then the reaction medium is kept stirring for one hour at a temperature close to 15° C. The reaction medium is allowed to return to a temperature close to 20° C. and the reaction is continued for 2 hours. The reaction medium is poured into a mixture of 800 g of ice and 800 ml of water and then filtered on sintered glass. The filtrate is taken up in three times 800 ml of dichloromethane and the combined organic phases are washed with twice 800 ml of distilled water, dried over magnesium sulphate, filtered on paper and concentrated under reduced pressure at 50° C. The solid residue thus obtained is triturated in 240 ml of diisopropyl ether, filtered on sintered glass and air dried. 45.4 g of (2-bromo-1-oxoindan-4-yl)acetic acid are thus obtained in the form of a cream-coloured solid melting at 120° C.
Name
(2-bromo-1-oxoindan-4-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[C:3]1=[O:19].Br.O=C1C2C(=C(CC(O)=O)C=CC=2)CC1.BrBr>C(O)(=O)C.O>[Br:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:11][C:12]([OH:14])=[O:13])[C:3]1=[O:19]

Inputs

Step One
Name
(2-bromo-1-oxoindan-4-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(C2=CC=CC(=C2C1)CC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Br
Name
Quantity
38 g
Type
reactant
Smiles
O=C1CCC2=C(C=CC=C12)CC(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
BrBr
Step Four
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is kept stirring for one hour at a temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature
CUSTOM
Type
CUSTOM
Details
close to 15° C.
CUSTOM
Type
CUSTOM
Details
close to 15° C
CUSTOM
Type
CUSTOM
Details
close to 20° C.
WAIT
Type
WAIT
Details
the reaction is continued for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered on sintered glass
WASH
Type
WASH
Details
the combined organic phases are washed with twice 800 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered on paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 50° C
CUSTOM
Type
CUSTOM
Details
The solid residue thus obtained
CUSTOM
Type
CUSTOM
Details
is triturated in 240 ml of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered on sintered glass and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C(C2=CC=CC(=C2C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.